3-Bromo-5-chloro-2,6-difluorophenylacetonitrile
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Description
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is a chemical compound with the CAS Number: 2514730-16-4 . It has a molecular weight of 266.47 and is a solid at ambient temperature . This compound is used in scientific research, particularly in organic synthesis and medicinal chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-bromo-5-chloro-2,6-difluorophenyl)acetonitrile . The InChI code is 1S/C8H3BrClF2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 266.47 .Scientific Research Applications
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile has been studied using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These studies help in understanding the properties of the molecule, which can be useful in various scientific applications.
Spectral Analysis
Spectral analysis of this compound has been conducted using the time-dependent density functional theory (TD-DFT) approach . This approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties of the molecule .
Molecular Docking Studies
Molecular docking studies have been performed on this compound . These studies are essential in drug discovery processes as they help in understanding how the compound interacts with biological targets.
Physicochemical Studies
Physicochemical studies of this compound have been conducted, revealing correlations between thermodynamic functions and temperature . Such studies are crucial in understanding the behavior of the compound under different conditions.
Non-Covalent Interactions Analysis
The reduced density gradient (RDG) analysis has been performed to describe the non-covalent interactions of this compound . Understanding these interactions is important in many fields, including medicinal chemistry and material science.
Chiroptical Properties Prediction
The compound’s chiroptical properties can be predicted using ab initio methods . These properties are important in the field of stereochemistry and can be used in the structural analysis of chiral molecules.
properties
IUPAC Name |
2-(3-bromo-5-chloro-2,6-difluorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXEXUHOPJMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC#N)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile |
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